3-Fluoro-2-naphthoic acid
CAS No.: 712-70-9
Cat. No.: VC8132783
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 712-70-9 |
|---|---|
| Molecular Formula | C11H7FO2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | 3-fluoronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) |
| Standard InChI Key | VDXLBIXGGFGMRQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3-fluoro-2-naphthoic acid consists of a naphthalene backbone substituted with a fluorine atom at position 3 and a carboxylic acid group at position 2. Key structural descriptors include:
The fluorine atom's electronegativity induces electron-withdrawing effects, altering the compound's acidity and reactivity compared to non-fluorinated analogs. Computational studies predict a planar naphthalene system with slight distortions due to steric interactions between the fluorine and carboxylic acid groups.
Physicochemical Properties
Thermal Stability
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Melting Point: Data for 3-fluoro-2-naphthoic acid is limited, but its isomer 6-fluoro-2-naphthoic acid melts at 242–246 °C . The fluorine position likely influences packing efficiency and thermal stability.
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Boiling Point: Estimated at 336.4 ± 17.0 °C based on group contribution methods .
Solubility and Acidity
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pKa: Predicted to be ~4.14 ± 0.30, similar to 6-fluoro-2-naphthoic acid . The electron-withdrawing fluorine enhances acidity compared to unsubstituted naphthoic acid (pKa ~3.05) .
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LogP: Calculated as 2.68, indicating moderate hydrophobicity .
Spectroscopic Features
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NMR: Fluorine chemical shifts are sensitive to local electronic environments. In studies of 6-fluoro-2-naphthoic acid, NMR revealed interactions with supramolecular assemblies .
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IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm) and C-F (1100–1200 cm) are characteristic .
Applications in Research
Molecular Probes and Supramolecular Chemistry
3-Fluoro-2-naphthoic acid serves as a probe in NMR studies due to its magnetically active nucleus. For instance, 6-fluoro-2-naphthoic acid was used to investigate interactions with sunset yellow aggregates, where it preferentially clustered at the ends of dye stacks . This suggests potential applications in studying non-covalent interactions in liquid crystals or amyloid fibrils.
Environmental Behavior
Sorption studies of naphthoic acids to estuarine sediments reveal that fluorine substitution reduces hydrophobicity but enhances electrostatic interactions. For 4-fluoro-2-naphthoic acid, a linear sorption coefficient () of 0.696 L/kg was observed, lower than non-fluorinated analogs due to decreased .
Pharmaceutical Relevance
Analytical Characterization
Mass Spectrometry
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Predicted Collision Cross Section (CCS): 137.3 Å for [M+H] adducts .
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Fragmentation Patterns: Dominant peaks correspond to loss of CO (m/z 146) and HF (m/z 170) .
Chromatography
Reverse-phase HPLC methods using C18 columns and acetonitrile/water mobile phases effectively separate fluorinated naphthoic acids .
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